![molecular formula C₂₉H₃₇N₇O₅S B560134 Osimertinib mesylate CAS No. 1421373-66-1](/img/structure/B560134.png)
Osimertinib mesylate
説明
Osimertinib mesylate, also known as AZD9291, is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) drug . It is used to treat non-small cell lung cancer (NSCLC) in patients who have certain types of abnormal epidermal growth factor (EGFR) genes .
Synthesis Analysis
Osimertinib was synthesized by an improved and highly efficient protocol, revisiting the classical synthetic process and modifying parameters, such as solvents, temperature, reagents, and reaction time . A cost-effective, environmentally friendly methodology for the synthesis of osimertinib was established, which gave shorter reaction times, saved labor by eliminating purification steps through column chromatography, and enhanced yields .
Molecular Structure Analysis
Osimertinib is a mono-anilino-pyrimidine compound that corresponds to the molecular formula C28H33N7O2 and possesses a molecular weight of 596 g/mol . Osimertinib irreversibly binds to mutant EGFR via its acrylamide group that forms a covalent bond with the Cys797 residue located in the ATP-binding site of mutant EGFR .
Chemical Reactions Analysis
Osimertinib underwent significant degradation in acidic, alkaline, and oxidative conditions . In the rest of the conditions, osimertinib mesylate was found to be stable or slight degradation was observed in photolytic condition .
科学的研究の応用
Resistance Mechanisms in NSCLC : Osimertinib is used globally to treat EGFR-mutant NSCLC. Research shows that acquired resistance to Osimertinib, particularly due to loss of the T790M mutation, is associated with a range of competing resistance mechanisms and early resistance. This highlights the need for clinical strategies to overcome multiple concomitant resistance mechanisms or strategies for preventing such resistance (Oxnard et al., 2018).
Chemical Degradation and In Silico Prediction : Research on Osimertinib mesylate includes its chemical degradation study and in silico prediction. It undergoes significant degradation under acidic, alkaline, and oxidative conditions, with stability observed under other conditions. The structural elucidation of degradation products was achieved using high-resolution mass spectrometry and nuclear magnetic resonance (Dhiman et al., 2023).
Mechanical Effects on Cancerous Cells : Osimertinib's mechanical effects on cancerous cells have been studied using atomic force microscopy. The research compares the mechanical effects of Osimertinib mesylate and sorafenib tosylate on hepatoma carcinoma cells and lung cancerous cells, providing insights into the diagnosis and treatment of early-stage cancers (Zhu et al., 2021).
ERK Inhibition in Overcoming Acquired Resistance : A study on ERK inhibition demonstrates its effectiveness in overcoming acquired resistance of EGFR-mutant NSCLC cells to Osimertinib, suggesting a potential approach for managing resistance in cancer treatment (Li et al., 2019).
Role in Advanced NSCLC : Osimertinib shows efficacy in patients with EGFR Thr790Met-positive NSCLC who had progressed after prior EGFR tyrosine-kinase inhibitor therapy. It offers a suitable treatment option with manageable side effects for these patients (Goss et al., 2016).
Efficacy in CNS Metastases : Osimertinib has been evaluated for its efficacy in CNS metastases from EGFR-mutated advanced NSCLC. The findings highlight its meaningful therapeutic efficacy in the CNS and a manageable safety profile (Yang et al., 2019).
First-Line Treatment in EGFR-Mutated NSCLC : Research also indicates Osimertinib's superiority over standard EGFR-TKIs in the first-line treatment of EGFR mutation–positive advanced NSCLC, with a similar safety profile and lower rates of serious adverse events (Soria et al., 2018).
Pharmacokinetic Study in Rats : An original analysis method was established for the quantification of Osimertinib by ultra-performance liquid chromatography with time of flight mass spectrometry in rat plasma, contributing to the understanding of its pharmacokinetics (Dong et al., 2018).
Crystal Structure Analysis : The crystal structure of Osimertinib mesylate Form B has been solved and refined, offering detailed insights into its molecular structure and interactions (Kaduk et al., 2021).
CNS Efficacy in Advanced NSCLC : A study on CNS efficacy in patients with untreated EGFR-mutated advanced NSCLC suggests a reduced risk of CNS progression with Osimertinib compared to standard EGFR-TKIs (Reungwetwattana et al., 2018).
Overall Survival in Advanced NSCLC : A phase 3 trial showed that Osimertinib provides longer overall survival than other EGFR-TKIs in patients with previously untreated advanced NSCLC with an EGFR mutation (Ramalingam et al., 2019).
Safety And Hazards
Osimertinib has an impressive antitumor activity compared with prior EGFR-TKI and chemotherapy with an acceptable response and tolerable adverse events . The most common side effects include diarrhea, rash, musculoskeletal pain, dry skin, skin inflammation around nails, sore mouth, fatigue, and cough . The incidence of severe adverse events from any cause was higher with the combination than with monotherapy — a finding driven by known chemotherapy-related adverse events .
特性
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKSNUHSJBTCFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N7O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2070014-82-1 | |
Record name | 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, compd. with methanesulfonate (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2070014-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101027822 | |
Record name | Osimertinib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Osimertinib mesylate | |
CAS RN |
1421373-66-1 | |
Record name | 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421373-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Osimertinib mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osimertinib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSIMERTINIB MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDL94R2A16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。